Hirsutide

Overview

Description

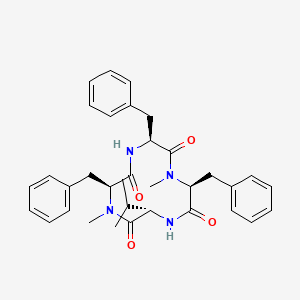

Hirsutide is a N-methylated cyclotetrapeptide that has been isolated from the spider-derived entomopathogenic fungus Hirsutella sp.. Its unique structure includes two N-methylated phenylalanine units. Due to its scarcity in natural resources, detailed investigation of its biological profile has been limited .

Synthesis Analysis

The synthesis of hirsutide involves coupling dipeptide units: Boc-L-phenylalanyl-L-N-methylphenylalanine-OH and L-valyl-L-N-methylphenylalanine-OMe. Subsequent cyclization of the linear tetrapeptide fragment yields hirsutide. The pentafluorophenyl ester method, employing a catalytic amount of N-methylmorpholine, has proven effective for cyclization .

Molecular Structure Analysis

Hirsutide’s chemical structure has been established through analytical and spectroscopic data, including FTIR, 1H-NMR, 13C-NMR, and elemental analysis. It is a cyclotetrapeptide with two N-methylated phenylalanine moieties .

Scientific Research Applications

Antibacterial Activity

Hirsutide exhibits potent antibacterial effects against several gram-negative bacteria. Notably, it has been found to be highly effective against Pseudomonas aeruginosa and Klebsiella pneumoniae at a concentration of 6 µg/cm³ . These findings highlight its potential as an antimicrobial agent.

Antihelmintic Activity

In addition to its antibacterial properties, Hirsutide demonstrates remarkable antihelmintic activity. It effectively combats earthworms such as Megascoplex konkanensis and Pontoscotex corethruses at concentrations of 1 and 2 mg/cm³ . This suggests its potential use in parasitic worm control.

Cytotoxic Activity

Hirsutide also shows promise as an anticancer agent. It exhibits potent cytotoxic effects against Dalton’s lymphoma ascites and Ehrlich’s ascites carcinoma cell lines, with IC50 values of 14 and 22 μM, respectively . These results warrant further investigation for potential cancer therapies.

Antifungal Properties

Although less explored, Hirsutide displays antifungal activity against Candida albicans, Microsporum audouinii, and Aspergillus niger . Its ability to combat fungal pathogens makes it an interesting candidate for antifungal drug development.

Unique Structure

Hirsutide’s distinctive structure, characterized by two N-methylated phenylalanine units, sets it apart from other cyclic peptides. Researchers are intrigued by its potential as a lead compound due to its unique features .

Overcoming Drug Resistance

Given the rise of drug-resistant pathogens, cyclic peptides like Hirsutide offer an alternative approach. Their diverse pharmacological profiles make them valuable candidates for addressing resistance issues .

Mechanism of Action

Target of Action

Hirsutide is a cyclotetrapeptide that has been isolated from the spider-derived entomopathogenic fungus Hirsutella sp . It is unique in having two N-methylated phenylalanine units in its structure . .

Mode of Action

It’s known that hirsutide is synthesized by coupling of the dipeptide units boc-l-phenylalanyl-l-n-methylphenylalanine-oh and l-valyl-l-n-methylphenylalanine-ome followed by cyclization of the linear tetrapeptide fragment .

Biochemical Pathways

It’s known that cyclotetrapeptides, the class of compounds to which hirsutide belongs, exhibit a variety of bioactivities, such as cytotoxic activity, antimalarial activity, insecticidal activity, antibacterial activity, antimycotic activity, anti-dinoflagellate activity, antimycobacterial activity, and inhibitory activity toward the spore germination of fungi .

Pharmacokinetics

Drug likeness parameters are important indicators of whether a molecule possesses suitable adme properties .

Result of Action

Hirsutide has been found to be highly potent against the gram-negative bacteria Pseudomonas aeruginosa and Klebsiella pneumoniae . In addition, it exhibits potent antihelmintic activity against the earthworms Megascoplex konkanensis and Pontoscotex corethruses, and potent cytotoxic activity against Dalton’s lymphoma ascites and Ehrlich’s ascites carcinoma cell lines .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as diet and nutrition, stress, toxic chemicals, sleep, physical activity, exposure to light, environmental temperature, and air and water quality can all impact hormone levels and thus potentially influence the action of Hirsutide . .

properties

IUPAC Name |

(3S,6S,9S,12S)-3,6,12-tribenzyl-1,7-dimethyl-9-propan-2-yl-1,4,7,10-tetrazacyclododecane-2,5,8,11-tetrone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H40N4O4/c1-23(2)30-34(42)38(4)28(21-25-16-10-6-11-17-25)31(39)35-27(20-24-14-8-5-9-15-24)33(41)37(3)29(32(40)36-30)22-26-18-12-7-13-19-26/h5-19,23,27-30H,20-22H2,1-4H3,(H,35,39)(H,36,40)/t27-,28-,29-,30-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJRWOFGXVILYEW-KRCBVYEFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N1)CC2=CC=CC=C2)C)CC3=CC=CC=C3)CC4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N1)CC2=CC=CC=C2)C)CC3=CC=CC=C3)CC4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H40N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hirsutide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is hirsutide and where is it found?

A1: Hirsutide is a cyclic tetrapeptide, meaning it is a molecule formed from four amino acids arranged in a ring structure. It was first isolated from Hirsutella sp., a fungus found infecting a spider. Later, hirsutide was also identified in the marine-sponge-derived fungus Stachylidium sp. 293 K04.

Q2: What is the structure of hirsutide?

A2: Hirsutide's structure is cyclo-(L-NMe-Phe-L-Phe-L-NMe-Phe-L-Val). This indicates that it consists of a ring composed of four amino acids: * L-NMe-Phe: L-N-Methylphenylalanine (occurs twice in the molecule)* L-Phe: L-Phenylalanine * L-Val: L-Valine

Q3: How was the structure of hirsutide determined?

A3: Researchers utilized several analytical techniques to elucidate the structure of hirsutide. These included:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: One- and two-dimensional NMR experiments were crucial in determining the connectivity and arrangement of atoms within the molecule.

- Mass Spectrometry (MS): MS provided information about the molecular weight and fragmentation pattern of hirsutide, further supporting its structure.

- Marfey's Method: This analytical technique was employed to determine the absolute configuration (L or D) of each amino acid present in the cyclic peptide.

Q4: What is the significance of hirsutide's cyclic structure?

A4: Cyclic peptides, particularly those with small ring sizes like hirsutide, are of significant interest in medicinal chemistry. The constrained structure of these molecules often translates to:

- Enhanced Stability: Cyclic peptides tend to be more resistant to enzymatic degradation, potentially increasing their bioavailability.

Q5: What are the challenges in synthesizing hirsutide?

A6: Synthesizing cyclic tetrapeptides like hirsutide poses a significant challenge due to the inherent strain in forming a 12-membered ring structure. Traditional peptide synthesis methods often result in low yields and competing side reactions. New strategies, such as the imine-induced ring-closing/contraction approach, are being explored to overcome these challenges and enable the efficient synthesis of hirsutide and its analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3beta)-cholest-5-en-3-ol 3-[N-[2-[(2-hydroxyethyl)amino]ethyl]carbamate]](/img/structure/B3026235.png)

![N-[(1S,2S,3R)-2,3-dihydroxy-1-(hydroxymethyl)heptadecyl]-octadecanamide-18,18,18-d3](/img/structure/B3026237.png)

![2,3-Dihydroxypropyl [(2S,7R,11R,15S,19S,22S,26S,30R,34R,38S,43R,47R,51S,55S,58S,62S,66R,70R)-7,11,15,19,22,26,30,34,43,47,51,55,58,62,66,70-hexadecamethyl-38-[[(2S,3S,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-1,4,37,40-tetraoxacyclodoheptacont-2-yl]methyl hydrogen phosphate](/img/structure/B3026238.png)

![2-[(4Z,7Z,9E)-14-hydroxypentadeca-4,7,9-trien-2-yl]benzoic Acid](/img/structure/B3026252.png)

![(4aS,6R,8aS)-3-(methoxy-d3)-11-methyl-4a,5,9,10,11,12-hexahydro-6H-benzo[2,3]benzofuro[4,3-cd]azepin-6-ol,monohydrobromide](/img/structure/B3026254.png)